Home > Products > Screening Compounds P3538 > Famitinib L-Malate
Famitinib L-Malate -

Famitinib L-Malate

Catalog Number: EVT-14928334
CAS Number:
Molecular Formula: C27H33FN4O7
Molecular Weight: 544.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Famitinib L-Malate is classified as a synthetic organic compound and belongs to the class of compounds known as tyrosine kinase inhibitors. It is derived from the malate salt form of famitinib, enhancing its solubility and bioavailability. The compound has been subjected to various studies to assess its pharmacokinetics, safety, and efficacy in cancer treatment .

Synthesis Analysis

Methods and Technical Details

The synthesis of Famitinib L-Malate involves several chemical reactions that typically include the formation of key intermediates followed by the final coupling reactions that yield the target compound. Although specific detailed methods are proprietary, general synthetic pathways for similar compounds suggest the use of techniques such as:

  • Refluxing: A common method where reactants are heated to their boiling point in a solvent to facilitate reactions.
  • Coupling Reactions: These are critical in forming the final structure by linking different molecular fragments through covalent bonds.

The synthesis may also involve purification steps such as recrystallization or chromatography to isolate the desired product from unreacted materials and by-products .

Molecular Structure Analysis

Structure and Data

Famitinib L-Malate features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:

Molecular Structure C27H33FN4O7\text{Molecular Structure }C_{27}H_{33}FN_{4}O_{7}

Key structural features include:

  • Aromatic Rings: Contributing to the compound's interaction with biological targets.
  • Fluorinated Group: Enhancing lipophilicity and potentially improving pharmacokinetic properties.
  • Amide Linkages: Important for binding interactions with enzyme targets.

The three-dimensional conformation can be analyzed using computational chemistry techniques such as molecular modeling to predict its binding affinity to target receptors .

Chemical Reactions Analysis

Reactions and Technical Details

Famitinib L-Malate undergoes various chemical reactions during its synthesis and metabolic processes. Notable reactions include:

  • Nucleophilic Substitution: Often employed during the formation of amide bonds in the synthesis.
  • Hydrolysis: Potentially occurring during metabolic breakdown in vivo, affecting the compound's pharmacokinetics.

These reactions are essential for understanding how Famitinib interacts with biological systems and how it can be optimized for better efficacy and reduced side effects .

Mechanism of Action

Process and Data

Famitinib L-Malate exerts its pharmacological effects primarily through inhibition of receptor tyrosine kinases involved in tumor growth and angiogenesis. The mechanism includes:

  1. Binding to Tyrosine Kinases: Famitinib binds to the ATP-binding site of these kinases, preventing phosphorylation events necessary for signaling pathways that promote cell proliferation.
  2. Inhibition of Angiogenesis: By blocking vascular endothelial growth factor signaling, Famitinib reduces blood supply to tumors, inhibiting their growth.

Clinical studies have demonstrated its effectiveness against various cancer types, showcasing significant antitumor activity when used alone or in combination with other therapies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Famitinib L-Malate possesses several important physical and chemical properties:

  • Molecular Weight: 493.57 g/mol
  • Solubility: Enhanced solubility due to malate salt formation, facilitating oral administration.
  • Stability: Stability under physiological conditions is crucial for its therapeutic efficacy.
Applications

Scientific Uses

Famitinib L-Malate is primarily investigated for its applications in oncology. Its uses include:

  • Cancer Treatment: Targeting solid tumors by inhibiting key signaling pathways involved in tumor progression.
  • Combination Therapy: Studied in conjunction with other agents to enhance therapeutic outcomes in resistant cancer types.

Ongoing clinical trials continue to explore its potential across different cancer indications, aiming to establish optimal dosing regimens and combination strategies .

Synthesis and Development of Famitinib L-Malate

Rational Design of Multikinase Inhibitors in Oncology

The strategic development of multitargeted tyrosine kinase inhibitors (TKIs) represents a paradigm shift in oncology therapeutics, aimed at overcoming tumor escape mechanisms mediated by redundant signaling pathways. Famitinib L-malate (chemically designated as 5-(2-diethylamino-ethyl)-2-(5-fluoro-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-3-methyl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one L-malate) was engineered to concurrently inhibit angiogenic drivers (VEGFR-2/3, PDGFR-β) and oncogenic proliferative signals (c-Kit, RET, FLT3) [1] [10]. This design philosophy leverages the interconnected roles of these kinases in tumor microenvironment modulation:

  • VEGFR-2/3 blockade disrupts neovascularization, starving tumors of nutrients [2].
  • PDGFR-β inhibition targets pericyte recruitment, destabilizing immature vasculature [5].
  • c-Kit and RET suppression impedes tumor cell proliferation and survival in malignancies like gastrointestinal stromal tumors (GIST) and renal cell carcinoma [1] [7].

Preclinical evidence confirmed that simultaneous targeting of these pathways induces synergistic antitumor effects, reducing compensatory resistance observed with single-target agents [2]. Famitinib’s pharmacophore was optimized to balance potency across these targets while maintaining drug-like properties, as reflected in its nanomolar inhibitory concentrations:

Table 1: Famitinib's Kinase Inhibition Profile

TargetIC₅₀ (nM)Biological Role in Tumorigenesis
VEGFR-24.2Angiogenesis, endothelial cell survival
PDGFR-β6.6Pericyte recruitment, stromal support
c-Kit2.3Tumor cell proliferation, apoptosis evasion

Source: MedChemExpress data [2] [5]

Structural Optimization of Famitinib Analogs for Target Selectivity

Famitinib’s core structure derives from the 2-indolinone scaffold shared with sunitinib but incorporates strategic modifications to enhance selectivity and pharmacokinetics:

  • Introduction of a fluoro substituent at the C5 position of the oxindole ring increased binding affinity to VEGFR-2 by optimizing hydrophobic interactions within the ATP-binding pocket [7] [10].
  • Diethylaminoethyl side chain at the pyrrolopyridinone nitrogen improved solubility and mitigated off-target effects on FGFR and IGF1R kinases, reducing metabolic toxicity risks [7].
  • Z-configuration stabilization of the exocyclic double bond (between oxindole and pyrrolopyridinone) was critical for high-affinity binding, as the E-isomer showed 10-fold reduced potency [7] [10].

The L-malate counterion was selected during salt screening to enhance oral bioavailability. Malic acid’s carboxylic acid groups form stable hydrogen-bonded complexes with famitinib’s tertiary amine, improving crystallinity and dissolution kinetics in gastrointestinal fluid [7]. This modification increased the compound’s aqueous solubility by >3-fold compared to the free base, facilitating dose linearity in preclinical models [10].

Table 2: Key Structural Features and Their Functional Roles

Structural ElementChemical ModificationImpact on Drug Properties
Oxindole C5 positionFluorine substitution↑ VEGFR-2 binding affinity
Pyrrolopyridinone N-side chainDiethylaminoethyl group↑ Solubility; ↓ off-target kinase inhibition
Exocyclic double bondZ-configuration stabilization↑ Kinase binding specificity
Salt formL-malate addition↑ Bioavailability; ↑ plasma exposure

Preclinical Development Pipeline: From Lead Compound to Clinical Candidate

The translational pathway for famitinib L-malate involved rigorous in vitro to in vivo efficacy and pharmacokinetic assessments:

  • Lead identification: Screening of >200 analogs identified SHR1020 (famitinib free base) based on kinase inhibition breadth and metabolic stability (human liver microsome clearance <15 mL/min/kg) [7] [10].
  • Xenograft efficacy: In BGC-823 gastric cancer models, oral famitinib L-malate (50–100 mg/kg/day) reduced tumor volumes by 85% (vs. controls) via dual antiangiogenic and antiproliferative mechanisms. Immunohistochemistry confirmed >70% reduction in microvessel density (CD31 staining) and suppressed phosphorylation of VEGFR-2 and c-Kit [2] [5].
  • Pharmacokinetic optimization: Comparative studies in rats showed the L-malate salt increased peak plasma concentration (Cₘₐₓ) by 2.2-fold and AUC₀₋₂₄ by 3.1-fold versus the free base. Famitinib exhibited dose-linear pharmacokinetics with a half-life of 28.7–33.8 hours, supporting once-daily dosing [1] [7].
  • IND-enabling studies: 28-day toxicology assessments in dogs established a wide therapeutic index (>10-fold) between the efficacious dose (25 mg/kg) and the maximum tolerated dose. No irreversible organ toxicities were observed [10].

Comparative Analysis of Famitinib and Structural Analogs

Famitinib belongs to the indolinone class of TKIs, sharing structural homology with sunitinib and regorafenib but displaying differentiated target engagement:

Table 3: Structural and Pharmacological Comparison of Indolinone-Class TKIs

ParameterFamitinibSunitinibRegorafenib
Molecular weight (free base)410.48 g/mol398.47 g/mol482.83 g/mol
Key targets (IC₅₀)VEGFR2: 4.2 nMVEGFR2: 10 nMVEGFR2: 4.2 nM
c-Kit: 2.3 nMc-Kit: 10 nMc-Kit: 7 nM
PDGFRβ: 6.6 nMPDGFRβ: 39 nMPDGFRβ: 22 nM
Metabolite activityM3 (demethylated): ModerateSU12662: HighM-2/M-5: High
Food effectMinimal (AUC change <10%)Significant (↑ AUC 40%)Moderate (↑ AUC 25%)

Source: Preclinical and clinical pharmacokinetic data [1] [7] [10]

Critical distinctions include:

  • Superior kinase selectivity: Famitinib exhibits 2.4–5.9-fold greater potency against c-Kit and PDGFRβ than sunitinib, attributed to optimized steric complementarity in the kinase hinge region [7] [10].
  • Metabolic stability: Famitinib’s major metabolite (M3, formed via CYP3A4-mediated demethylation) retains only partial activity, reducing the risk of cumulative toxicity compared to sunitinib’s equipotent SU12662 metabolite [1] [7].
  • Salt-form advantages: Unlike sunitinib malate, famitinib L-malate maintains consistent exposure under fed/fasted conditions, enhancing dosing reliability [1] [10].

Table 4: Antitumor Efficacy in Preclinical Xenograft Models

Tumor TypeFamitinib ResponseSunitinib ResponseRegorafenib Response
Renal cell carcinomaPR: 6/8 modelsPR: 3/8 modelsPR: 5/8 models
Gastric cancerTGI: 85%–92%TGI: 70%–78%TGI: 75%–80%
GISTCR: 1/3 modelsPR: 1/3 modelsPR: 2/3 models

PR = partial response; TGI = tumor growth inhibition; CR = complete response [1] [7]

The structural evolution of famitinib L-malate exemplifies rational design strategies to enhance multikinase inhibition while addressing pharmacological limitations of earlier agents. Its development pipeline highlights the critical role of salt formation and stereochemical control in optimizing anticancer drug candidates.

Properties

Product Name

Famitinib L-Malate

IUPAC Name

5-[2-(diethylamino)ethyl]-2-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one;2-hydroxybutanedioic acid

Molecular Formula

C27H33FN4O7

Molecular Weight

544.6 g/mol

InChI

InChI=1S/C23H27FN4O2.C4H6O5/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29;5-2(4(8)9)1-3(6)7/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29);2,5H,1H2,(H,6,7)(H,8,9)

InChI Key

JNDRBKCNKMZANY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C.C(C(C(=O)O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.